This compound falls under the category of carboxylic acids and derivatives, specifically as a member of the tetracarboxylic acids class. It is noted for its potential applications in organic synthesis and materials science, particularly in the development of polymers and coatings. The compound is cataloged with several identifiers, including CAS number 33007-83-9 and can be found in databases such as PubChem and BenchChem .
The synthesis of propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester typically involves multiple steps:
The synthesis parameters are critical for optimizing the reaction conditions to minimize byproducts and maximize yield.
The molecular structure of propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester can be represented by its structural formula, which includes multiple functional groups:
The canonical SMILES representation is CC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS, which provides insight into its connectivity .
Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester participates in various chemical reactions:
These reactions highlight its versatility in synthetic chemistry and materials science .
The mechanism of action for propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester is primarily related to its interaction with biological targets:
Understanding these mechanisms is crucial for developing applications in coatings and adhesives where such interactions are beneficial.
The physical and chemical properties of propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester include:
| Property | Value |
|---|---|
| Molecular Weight | 384.5 g/mol |
| Density | Not specified |
| Solubility | Soluble in polar solvents |
| LogP | Approximately 2.42 |
| Hazard Classification | Irritant (GHS Signal Word: Warning) |
These properties indicate its potential reactivity and compatibility with various solvents used in industrial applications .
Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester has several scientific applications:
These applications underscore its importance in both research and industrial contexts.
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: